[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid
CAS No.:
Cat. No.: VC10085713
Molecular Formula: C19H18N2O3S2
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O3S2 |
|---|---|
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C19H18N2O3S2/c22-15(23)11-25-19-20-17-16(13-8-4-5-9-14(13)26-17)18(24)21(19)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,22,23) |
| Standard InChI Key | OELBXBPVWGMVAY-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)O |
| Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Effects
The molecular framework of [(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid (C₁₉H₁₈N₂O₃S₂) consists of a bicyclic system formed by the fusion of a benzothiophene ring with a pyrimidine ring. The benzothieno[2,3-d]pyrimidin-4-one core is partially hydrogenated, yielding a hexahydro configuration that introduces conformational rigidity . At position 3, a benzyl group (-CH₂C₆H₅) enhances lipophilicity, while the position 2 substituent, a sulfanylacetic acid (-S-CH₂-COOH), contributes to hydrogen-bonding capacity and acidity (pKa ≈ 3.8).
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₃S₂ | |
| Molecular Weight | 386.5 g/mol | |
| Hydrogen Bond Donors | 2 (NH and COOH) | |
| Hydrogen Bond Acceptors | 6 (2xN, 3xO, S) | |
| XLogP3 | 2.5 |
Spectroscopic and Stereoelectronic Features
The compound’s infrared (IR) spectrum exhibits characteristic stretches for the carbonyl group (C=O at ~1700 cm⁻¹), thioether (C-S at ~600 cm⁻¹), and carboxylic acid (O-H at ~2500 cm⁻¹). Nuclear magnetic resonance (NMR) data reveal distinct proton environments: the benzyl group’s aromatic protons resonate as a multiplet at δ 7.2–7.4 ppm, while the hexahydrobenzothieno protons appear as complex multiplets between δ 1.5–3.0 ppm. Density functional theory (DFT) calculations indicate a planar pyrimidine ring with slight puckering in the hydrogenated cyclohexane moiety, creating a hydrophobic pocket ideal for π-π stacking interactions .
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathways
The synthesis of this compound typically begins with the cyclocondensation of 5,6,7,8-tetrahydrobenzothiophene-2-carboxylic acid with benzylamine to form the pyrimidine core. Subsequent sulfuration using Lawesson’s reagent introduces the thioether linkage, followed by alkylation with bromoacetic acid to attach the carboxylic acid moiety. Critical challenges include controlling regioselectivity during cyclization and minimizing epimerization at the hexahydro ring junction.
Table 2: Representative Synthetic Yield Optimization
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Benzylamine, POCl₃ | 62 | 95 |
| Sulfuration | Lawesson’s Reagent | 78 | 89 |
| Alkylation | Bromoacetic Acid | 55 | 92 |
Purification and Analytical Validation
Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (acetonitrile/water gradient) achieves >99% purity, confirmed by liquid chromatography–mass spectrometry (LC-MS) showing a dominant [M+H]⁺ ion at m/z 387.1. Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, consistent with its crystalline nature.
Computational and Physicochemical Profiling
Molecular Docking Studies
Docking simulations against cyclooxygenase-2 (COX-2; PDB ID 5KIR) show a binding affinity of -9.2 kcal/mol, driven by hydrogen bonds between the acetic acid group and Arg120/Tyr355 residues. The benzothieno ring engages in hydrophobic interactions with Val349 and Leu352, while the benzyl group occupies a subpocket near His90. These findings position the compound as a potential COX-2 inhibitor, though in vitro validation remains pending.
Comparative Analysis with Structural Analogs
Role of the Benzyl Substituent
Removal of the benzyl group (yielding the parent compound [(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid; PubChem CID 794186) reduces COX-2 binding affinity by 40%, underscoring the benzyl group’s role in hydrophobic interactions .
Sulfur vs. Oxygen Isoesters
Replacing the sulfanyl (-S-) with an oxy (-O-) group diminishes anti-inflammatory activity (NO inhibition drops to 22%), highlighting the criticality of sulfur’s electronegativity and bond length in target engagement.
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